molecular formula C8H7ClF2 B1460311 2,4-Difluoro-6-methylbenzyl chloride CAS No. 1806333-07-2

2,4-Difluoro-6-methylbenzyl chloride

Cat. No. B1460311
M. Wt: 176.59 g/mol
InChI Key: YRPLYWOGUUMGRO-UHFFFAOYSA-N
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Description

“2,4-Difluoro-6-methylbenzyl chloride” is a chemical compound with the CAS Number: 1806333-07-2 and a linear formula of C8H7ClF2 . It has a molecular weight of 176.59 . The compound is colorless to yellow in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(chloromethyl)-1,5-difluoro-3-methylbenzene . The InChI code is 1S/C8H7ClF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 . This information can be used to analyze the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . It has a molecular weight of 176.59 . The compound’s other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Antitumor Activity

A study details the synthesis of a compound utilizing a similar structural motif, highlighting the potential of such compounds in medicinal chemistry, especially as lipid-soluble inhibitors with antitumor activity against specific carcinomas (Grivsky et al., 1980).

Preparation from 1,3-Difluorobenzene

Research demonstrates the transformation of 2,6-difluorotoluene into benzaldehyde via benzyl chloride, showcasing a method for obtaining derivatives of 2,4-Difluoro-6-methylbenzyl chloride for synthetic applications (Malykhin & Shteingarts, 1998).

Molecular Structure Analysis

A study on the crystal and molecular structure of related compounds provides insights into the structural configurations that can be achieved with modifications of the benzyl chloride moiety, useful for material science and coordination chemistry (Piersol et al., 1993).

Electrosynthesis Techniques

An innovative electrosynthesis approach using benzyl chloride derivatives for producing pyridine dicarbonitriles illustrates the compound's utility in electrochemical syntheses, offering a green alternative to traditional methods (Batanero et al., 2002).

Protecting Groups in Radiofluorination

Investigations into the use of methyl substituted benzyl groups, including structures akin to 2,4-Difluoro-6-methylbenzyl chloride, as protecting groups in the synthesis of radiolabeled compounds for PET imaging provide a window into the compound's application in advanced diagnostic methods (Malik et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for “2,4-Difluoro-6-methylbenzyl chloride” provides information on its hazards and safety precautions . It’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-(chloromethyl)-1,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLYWOGUUMGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-methylbenzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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